2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide
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Overview
Description
2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a complex organic compound that features a phthalazinone core and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the phthalazinone core and the subsequent attachment of the pyrazole moiety. Common reagents used in these reactions include acyl chlorides, hydrazines, and pyrazole derivatives. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and signaling .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: This compound shares a similar pyrazole moiety and exhibits comparable biological activities.
1-(2-hydroxy-2-methyl-propyl)pyrazol-4-yl boronic acid pinacol ester: Another compound with a pyrazole core, used in organic synthesis and material science.
Uniqueness
2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide is unique due to its combination of a phthalazinone core and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H21N5O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]-N-(1-methylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C18H21N5O2/c1-12(2)10-23-18(25)15-7-5-4-6-14(15)16(21-23)8-17(24)20-13-9-19-22(3)11-13/h4-7,9,11-12H,8,10H2,1-3H3,(H,20,24) |
InChI Key |
NDQFGGNMYUYMEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CN(N=C3)C |
Origin of Product |
United States |
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